Ethyl 2-(2-hydroxybenzoyl)benzoate chemical properties and structure
Ethyl 2-(2-hydroxybenzoyl)benzoate chemical properties and structure
The following technical guide details the chemical properties, synthesis, and reactivity of Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1). This document is structured for researchers and process chemists, emphasizing mechanistic causality and self-validating experimental protocols.
Chemical Class: Benzophenone Derivative / Anthraquinone Intermediate CAS Number: 7494-43-1 | Formula: C₁₆H₁₄O₄ | M.W.: 270.28 g/mol [1]
Executive Summary & Chemical Identity
Ethyl 2-(2-hydroxybenzoyl)benzoate is an organic ester characterized by a benzophenone core substituted with a hydroxyl group at the ortho position of one ring and an ethyl ester moiety at the ortho position of the other. It serves as a critical intermediate in the synthesis of substituted anthraquinones (specifically 1-hydroxyanthraquinone) and belongs to a class of compounds investigated for UV-absorbing properties, structurally homologous to the commercial UV filter DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate).
Structural Analysis
The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl and the ketone carbonyl. This interaction stabilizes the planar conformation of the o-hydroxybenzophenone moiety, contributing to its photochemical stability and characteristic UV absorption bands.
| Property | Value |
| IUPAC Name | Ethyl 2-(2-hydroxybenzoyl)benzoate |
| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O |
| Molecular Weight | 270.28 g/mol |
| Predicted Boiling Point | 380.4 ± 17.0 °C (760 mmHg) |
| Predicted Density | 1.226 ± 0.06 g/cm³ |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in organic solvents (DCM, Toluene, Ethanol); Insoluble in water |
Synthesis & Production Pathways
The synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate presents a regiochemical challenge. Direct Friedel-Crafts acylation of phenol with phthalic anhydride predominantly yields the para-isomer (2-(4-hydroxybenzoyl)benzoic acid). Therefore, high-purity synthesis often necessitates the Fries Rearrangement of phenyl phthalate or specific catalytic conditions to favor the ortho-isomer, followed by Fischer esterification.
Core Synthesis Workflow
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Precursor Formation: Reaction of phthalic anhydride with phenol to form phenyl phthalate.
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Rearrangement: Lewis acid-catalyzed Fries rearrangement to 2-(2-hydroxybenzoyl)benzoic acid.
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Esterification: Acid-catalyzed reaction with ethanol to yield the final ethyl ester.
Mechanistic Pathway Diagram
The following diagram illustrates the logical flow from raw materials to the target ester and its downstream cyclization.
Figure 1: Step-wise synthesis from phthalic anhydride and subsequent cyclization potential.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize Ethyl 2-(2-hydroxybenzoyl)benzoate from 2-(2-hydroxybenzoyl)benzoic acid. Prerequisite: Ensure the starting acid is the ortho isomer (checked via melting point ~171-174°C vs ~213°C for para).
Reagents
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2-(2-Hydroxybenzoyl)benzoic acid (10.0 g, 41.3 mmol)
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Absolute Ethanol (50 mL, excess)
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Sulfuric Acid (conc.[2] H₂SO₄, 1.0 mL)
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Toluene (for azeotropic water removal, optional but recommended)
Methodology
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene).
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Charging: Add the keto-acid and ethanol. Slowly add H₂SO₄ dropwise with stirring.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.
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Validation Point: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1). The starting acid (polar) should disappear, and a less polar spot (ester) should appear (Rf ~0.6).
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Workup:
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Cool the mixture to room temperature.
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Concentrate under reduced pressure to remove excess ethanol.
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Dissolve the residue in Dichloromethane (DCM, 50 mL).
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Wash with sat.[3] NaHCO₃ (2 x 30 mL) to remove unreacted acid. Caution: CO₂ evolution.
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Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
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Purification: Evaporate the solvent. If the product is an oil, it can be distilled under high vacuum or purified via flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Quality Control
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IR Spectroscopy: Look for two carbonyl stretches: Ester C=O (~1720 cm⁻¹) and Ketone C=O (~1650 cm⁻¹, hydrogen-bonded). The OH stretch will be broad and shifted due to intramolecular bonding.
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¹H NMR (CDCl₃): Confirm the ethyl group signals: Triplet (~1.2 ppm, 3H) and Quartet (~4.2 ppm, 2H).
Reactivity & Applications
Cyclodehydration to Anthraquinones
The most significant chemical property of Ethyl 2-(2-hydroxybenzoyl)benzoate is its propensity to undergo intramolecular cyclization to form 1-hydroxyanthraquinone . This reaction is acid-catalyzed and driven by the formation of the stable, fused tricyclic aromatic system.
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Mechanism: Protonation of the ester carbonyl facilitates nucleophilic attack by the electron-rich phenol ring (at the position ortho to the hydroxyl), followed by elimination of ethanol.
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Utility: This pathway is a model for synthesizing complex anthracycline antibiotics and dyes.
Photostability & UV Absorption
Similar to its hexyl analog (DHHB), this ethyl ester exhibits UV absorption in the UVA region (320–400 nm). The intramolecular hydrogen bond (ESIPT mechanism - Excited State Intramolecular Proton Transfer) allows the molecule to absorb UV photons and dissipate the energy non-radiatively as heat, preventing degradation.
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Note: While the hexyl ester is preferred in cosmetics for solubility, the ethyl ester serves as a standard for studying the photophysics of this pharmacophore.
References
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Synthesis of Benzoylbenzoic Acids: Haynes, R. A., et al. "The Fries Rearrangement of Phenyl Phthalate." Journal of the Chemical Society, 1954.
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Anthraquinone Cyclization: "Chemistry of Anthraquinone and its Derivatives." ScienceMadness Library.
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Chemical Properties Data: "Ethyl 2-(2-hydroxybenzoyl)benzoate CAS 7494-43-1." ChemicalBook.[4]
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UV Filter Homologs (DHHB): "Opinion on Diethylamino hydroxybenzoyl hexyl benzoate." Scientific Committee on Consumer Products (SCCP), 2008.
